CYP2C9 Inhibition Profile of N-(2-Methoxyphenyl)nicotinamide Versus In-Class Analogs
N-(2-Methoxyphenyl)nicotinamide demonstrates a CYP2C9 IC50 of 65 nM in human liver microsomes, indicating a moderate inhibition liability that is substantially higher (i.e., weaker inhibition) than the potent CYP2C9 inhibitor N-(2-chlorophenyl)nicotinamide [1][2]. This differential CYP inhibition profile is critical for selecting compounds in early drug discovery where minimizing metabolic drug-drug interaction potential is a key selection criterion.
| Evidence Dimension | CYP2C9 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 65 nM |
| Comparator Or Baseline | N-(2-chlorophenyl)nicotinamide: Ki = 1.20 nM |
| Quantified Difference | >50-fold weaker CYP2C9 inhibition |
| Conditions | Human liver microsomes, (S)-warfarin substrate, LC-MS/MS analysis |
Why This Matters
This 50-fold difference in CYP2C9 inhibition indicates that N-(2-methoxyphenyl)nicotinamide presents a significantly lower risk of metabolic drug-drug interactions, making it a more favorable scaffold for further medicinal chemistry optimization.
- [1] BindingDB. BDBM50439302 (CHEMBL2419516) - CYP2C9 inhibition by N-(2-methoxyphenyl)nicotinamide. View Source
- [2] BindingDB. BDBM50627705 (CHEMBL5408922) - Binding affinity to NNMT by N-(2-chlorophenyl)nicotinamide. View Source
